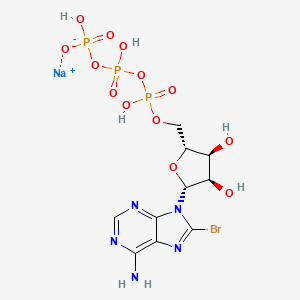

Sodium (2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate

描述

Contextualization as an Adenosine (B11128) Triphosphate Analog

8Br-ATP is classified as an ATP analog. medchemexpress.com This means it shares a similar molecular structure with ATP, which consists of an adenine (B156593) base, a ribose sugar, and a triphosphate group. ontosight.ai The key difference lies in the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring. ontosight.aibiolog.de This seemingly minor alteration changes the molecule's electronic properties, which in turn can affect how it interacts with proteins, such as enzymes and receptors. ontosight.ai

The modification at the 8-position influences the conformation of the molecule, specifically the syn/anti ratio, which is crucial for how it binds to the active sites of proteins. biolog.de This makes 8Br-ATP a valuable tool for "receptor mapping studies," helping to define the specific structural requirements for a molecule to bind to and activate a particular receptor or enzyme. biolog.desigmaaldrich.com It is often used alongside other ATP analogs to dissect the specific effects of ATP binding on protein function. sigmaaldrich.com

Table 1: Physicochemical Properties of 8Br-ATP Sodium Salt

| Property | Value |

| Synonyms | 8-Br-ATP, 8-Bromoadenosine (B559644) 5'-triphosphate sodium salt scbt.com |

| Molecular Formula | C₁₀H₁₅BrN₅O₁₃P₃•Na scbt.com |

| Molecular Weight | 586.08 g/mol |

| Appearance | Clear aqueous solution or solid caymanchem.com |

| Purity | ≥90% to ≥95% (by HPLC) sigmaaldrich.comcaymanchem.com |

| Solubility | Soluble in water caymanchem.com |

| Maximum UV Absorbance (λmax) | 264 nm caymanchem.com |

This table is interactive. Click on the headers to sort the data.

Historical Perspective on Adenine Nucleotide Analogs in Research

The use of modified nucleosides and nucleotides in research has a rich history, dating back to the mid-20th century. nih.gov Initially, these analogs were synthesized and studied for their potential as therapeutic agents, particularly in the fields of cancer and virology. nih.govmdpi.com The fundamental role of nucleosides as the building blocks of DNA and RNA made them an attractive starting point for drug design. nih.gov

The development of "chain terminators" like 2',3'-dideoxy nucleosides marked a significant advancement, leading to the creation of antiviral drugs. nih.gov These early successes spurred further exploration into modifying various parts of the nucleoside structure, including the sugar moiety and the nucleobase itself. nih.govrsc.org

The synthesis of analogs with modifications to the heterocyclic bases, such as the introduction of a bromine atom in 8Br-ATP, was a logical progression in this field. rsc.org These modifications allowed for a more nuanced investigation of protein-nucleotide interactions. For example, the development of phosphorothioate (B77711) oligonucleotides, where a sulfur atom replaces an oxygen atom in the phosphate (B84403) backbone, created molecules with increased resistance to degradation by cellular enzymes, enhancing their utility in research. rsc.org

The ongoing synthesis and characterization of numerous nucleic acid analogs have provided a vast toolkit for researchers. researchgate.net These compounds have been instrumental in a wide range of applications, from studying the mechanisms of viral replication to elucidating the complex signaling pathways within cells. nih.govwikipedia.org The ability to create analogs with specific properties, such as altered binding affinities or resistance to enzymatic breakdown, has been crucial for advancing our understanding of fundamental biological processes. rsc.orgresearchgate.net

Detailed Research Findings

Research has demonstrated the utility of 8Br-ATP in various experimental contexts. As an agonist for P2X purinoceptors, its reactivity is similar to that of ATP. sigmaaldrich.com For instance, it has been shown to induce contractions in isolated guinea pig bladder strips, although with a potency approximately 0.19 times that of ATP. caymanchem.com

In the realm of enzymology, 8Br-ATP has been used to investigate the substrate specificity of enzymes like yeast poly(A) polymerase. caymanchem.com Studies have also explored its effects on other enzymes, such as sarcoplasmic reticulum Ca2+-ATPase, where it was found to bind with high affinity to the catalytic site of the phosphorylated enzyme and accelerate its dephosphorylation. medchemexpress.comtargetmol.com

Furthermore, 8Br-ATP has been observed to have cytotoxic effects on certain cancer cells. For example, it exhibits cytotoxicity towards multiple myeloma cells with an IC50 of 23.1 μM. medchemexpress.comtargetmol.com This effect is thought to be related to its ability to interfere with cellular processes that depend on ATP.

Molecular modeling studies have provided insights into the mechanism of action of C8-modified ATP analogs like 8Br-ATP. These studies suggest that the modification at the C8 position can lead to an increased distance between the 3'-hydroxyl group of the RNA terminus and the α-phosphate of the incoming nucleotide, making incorporation into an RNA chain less favorable. nih.gov This provides a potential RNA-directed mechanism for the biological effects of these analogs. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

81035-56-5 |

|---|---|

分子式 |

C10H14BrN5NaO13P3 |

分子量 |

608.06 g/mol |

IUPAC 名称 |

sodium (2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |

InChI |

InChI=1S/C10H14BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q-1;+1/t3-,5-,6-,9-;/m1./s1 |

InChI 键 |

FFFZQIYILZCXKG-GWTDSMLYSA-N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |

规范 SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Mechanism of Action and Molecular Interactions

Adenosine (B11128) Triphosphate Hydrolysis and Enzyme Dephosphorylation Kinetics

The chemical compound 8-Bromo-Adenosine Triphosphate (8-Br-ATP), a synthetic analog of Adenosine Triphosphate (ATP), serves as a valuable tool in biochemical and physiological studies due to its distinct interactions with various enzymes, particularly ATPases. Its structural modification, the presence of a bromine atom at the 8th position of the adenine (B156593) ring, significantly influences its binding affinity and subsequent effects on enzyme kinetics.

Modulation of Sarcoplasmic Reticulum Ca2+-ATPase Activity

8-Br-ATP has been shown to interact with the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA), a critical enzyme in muscle relaxation that pumps calcium ions from the cytosol into the sarcoplasmic reticulum. ahajournals.orgnih.govbiologiachile.cl Research indicates that metal-free 8-Br-ATP, similar to metal-free ATP, binds with high affinity to the catalytic site of the phosphorylated SERCA enzyme. nih.gov This binding event has a notable consequence: it accelerates the rate of dephosphorylation of the enzyme. nih.govoup.combiologists.com This modulatory role is crucial for the enzyme's catalytic cycle, which involves both phosphorylation and dephosphorylation steps to transport calcium ions. ahajournals.org

The use of 8-Br-ATP has also facilitated fluorescence-based studies of SERCA. nih.govbiologists.com The compound is capable of selectively quenching the fluorescence of certain tryptophan residues within the ATPase, which allows for the measurement of intrinsic fluorescence changes associated with the dephosphorylation step in the presence of a bound nucleotide. nih.govbiologists.com

Influence on Dephosphorylation Rates of Native Adenosine Triphosphatase

Studies have demonstrated that 8-Br-ATP can significantly enhance the dephosphorylation rate of native ATPase. In the absence of divalent cations like Mg2+, 8-Br-ATP has been observed to increase the dephosphorylation rate by a factor of 2 to 3. nih.govoup.combiologists.com This acceleration occurs at relatively low concentrations of the analog, typically in the range of 0.01-0.1 mM. nih.gov The effect is, however, eliminated in the presence of millimolar concentrations of Mg2+, highlighting the specific requirement for the metal-free form of the nucleotide in this regulatory action. nih.gov These findings suggest that the catalytic site of the ATPase also functions as a regulatory binding site for ATP, a role that 8-Br-ATP can effectively mimic. nih.gov

| Enzyme | Effect of 8-Br-ATP | Conditions | Concentration Range | Fold Increase in Dephosphorylation | Reference |

| Native ATPase | Accelerates dephosphorylation | Absence of divalent cations | 0.01-0.1 mM | 2-3 fold | nih.gov |

| Sarcoplasmic Reticulum Ca2+-ATPase | Binds to catalytic site of phosphorylated enzyme, accelerates dephosphorylation | Metal-free | Not specified | Not specified | nih.gov |

Protein Kinase Interactions and Phosphorylation Events

The interaction of 8-Br-ATP with protein kinases, a large family of enzymes that catalyze the phosphorylation of proteins, provides insights into the structure and function of the ATP-binding pocket.

Mapping of Adenosine Triphosphate Binding Sites on Protein Kinases

The ATP-binding site of protein kinases is a highly conserved region, yet subtle differences in its structure allow for the development of specific inhibitors and probes. sigmaaldrich.compnas.orgnih.gov ATP analogs, including 8-substituted derivatives, are instrumental in mapping these sites. acs.orgahajournals.org While photoaffinity analogs like 8-azido-ATP are more commonly used for covalent labeling of the ATP-binding site, the bulky bromine atom at the 8-position of 8-Br-ATP provides a valuable tool for probing the steric and conformational constraints of the binding pocket. oup.comacs.org Studies with kinase ribozymes have shown that bulky substitutions on the Hoogsteen face of the nucleotide, such as the bromo group in 8-Br-ATP, are tolerated, indicating a lack of steric hindrance at this position for certain kinases. acs.org This allows researchers to understand which regions of the ATP-binding site can accommodate larger substituents, aiding in the design of selective kinase inhibitors. The general principle involves engineering "analog-sensitive" kinases with a modified ATP-binding pocket that can accommodate bulky ATP analogs that wild-type kinases cannot efficiently use. ahajournals.org

Interaction with Calmodulin-Dependent Protein Kinase

8-Br-ATP and its derivatives have been utilized in studies involving Calmodulin-Dependent Protein Kinase (CaMKII), a key regulator of various cellular processes. nih.govcore.ac.uk The activity of CaMKII is itself dependent on ATP. Research has shown that the binding of ATP increases the affinity of CaMKII for calmodulin. Studies using the membrane-permeant analog 8-bromo-cAMP have shown that in certain cellular contexts, its effects can be modulated by the presence and activity of CaMKII. ahajournals.org For instance, in CaMKIIδ knockout mice, the response to 8-bromo-cAMP was altered, suggesting a complex interplay within signaling pathways involving CaMKII. ahajournals.org Furthermore, CaMKII has been shown to potentiate ATP-gated P2X receptor responses, and this potentiation can be blocked by CaMKII inhibitors. nih.gov This indicates that 8-Br-ATP, as an ATP analog, can be a useful tool to dissect the role of ATP in CaMKII-mediated signaling pathways.

| Kinase/System | Interaction/Effect of 8-Br-ATP or related analogs | Key Finding | Reference |

| Kinase Ribozymes | Tolerates bulky 8-position substitution | Lack of steric constraints at the Hoogsteen face binding site | acs.org |

| Analog-Sensitive Kinases | Can utilize bulky ATP analogs | Allows for selective labeling of kinase substrates | ahajournals.org |

| Calmodulin-Dependent Protein Kinase II (CaMKII) | ATP binding increases affinity for calmodulin | ATP plays a role in the activation of CaMKII | |

| P2X Receptors / CaMKII | CaMKII potentiates ATP responses | 8-Br-ATP can be used to study this modulation | nih.gov |

Myosin Interaction and Contractility Studies

The interaction of 8-Br-ATP with myosin, the molecular motor responsible for muscle contraction, has been a subject of detailed investigation. These studies have revealed that the modification at the 8-position significantly affects the chemiosmotic-mechanical conversion process.

Research has shown that 8-Br-ATP is a poor substrate for the fast skeletal myosin isoform. While it can be hydrolyzed by muscle fibers, its interaction with the actomyosin (B1167339) complex is altered compared to ATP. In the absence of calcium, the rate of 8-Br-ATP hydrolysis by muscle fibers can be higher than that of ATP, yet it still maintains the muscle fibers in a relaxed state. X-ray diffraction patterns of muscle fibers relaxed by 8-Br-ATP are indistinguishable from those relaxed by ATP, although higher concentrations of the analog are required.

Crucially, 8-Br-ATP does not effectively support key events in muscle contraction such as the superprecipitation of actomyosin and myofibrillar contraction. In the presence of calcium, while muscle fibers can exhibit some force development and active shortening with 8-Br-ATP, the mechanical work performed is significantly less than what would be expected if it were a fully competent substrate. This suggests that while a small fraction of myosin heads may enter a work-producing state, the majority of the hydrolytic products of 8-Br-ATP likely dissociate from the myosin prematurely, disrupting the normal cycle of chemo-mechanical conversion.

| Myosin/Muscle Fiber Type | Effect of 8-Br-ATP | Observation | Reference |

| Fast Skeletal Myosin | Poor substrate | Does not effectively support superprecipitation or myofibrillar contraction | |

| Vertebrate Skeletal Muscle Fibers | Hydrolyzed at a higher rate than ATP in the absence of Ca2+ | Keeps fibers relaxed, similar to ATP but requires higher concentrations | |

| Vertebrate Skeletal Muscle Fibers | Supports limited force development and shortening in the presence of Ca2+ | Suggests premature dissociation of hydrolysis products from myosin |

Substrate Properties for Fast Skeletal Myosin Isoforms

8-Bromoadenosine (B559644) triphosphate (8-Br-ATP), an analog of adenosine triphosphate (ATP), demonstrates distinct substrate properties when interacting with fast skeletal myosin isoforms. Research has consistently shown that 8-Br-ATP is a poor substrate for these particular myosin types. nih.govproquest.comsigmaaldrich.com This characteristic is attributed to its molecular conformation and its subsequent effects on the enzymatic and mechanical cycles of myosin.

Studies using solubilized fragments of myosins have revealed key aspects of this interaction. Although 8-Br-ATP can induce the dissociation of actomyosin, the complex formed between actin and myosin, and its Mg²⁺-dependent hydrolysis is activated by actin, it fails to support the crucial function of actin translocation. nih.gov Furthermore, it does not cause a significant enhancement of the intrinsic tryptophan fluorescence of skeletal muscle myosin subfragment-1 (S-1), a change typically associated with the conformational shifts required for the power stroke. nih.gov This indicates that while the initial steps of the myosin ATPase cycle, such as the formation of myosin-ADP-Pi intermediates, can occur with 8-Br-ATP, the subsequent critical conformational changes necessary for cross-bridge cycling and force production in skeletal muscle myosin are impeded. nih.gov

Kinetic studies provide further insight into the suboptimal nature of 8-Br-ATP as a substrate. The calcium-dependent nucleoside triphosphatase (Ca-NTPase) activity of myosin is lower with 8-Br-ATP compared to ATP. nih.gov A key observation is the absence of an initial burst of inorganic phosphate (B84403) (Pi) liberation, a hallmark of efficient ATP hydrolysis by myosin. nih.gov Detailed kinetic analysis of the interaction between 8-Br-ATP and heavy meromyosin (HMM), a fragment of myosin, has determined specific parameters that quantify this interaction.

Kinetic Parameters of 8-Br-ATP with Heavy Meromyosin (HMM)

| Parameter | Value | Description |

|---|---|---|

| Michaelis Constant (Km) | 27 µM | The concentration of 8-Br-ATP at which the rate of the ATPase reaction is half of the maximum rate. |

| Maximum Rate (Vmax) | 21 min-1 | The maximum rate of 8-Br-ATP hydrolysis by HMM. |

| Apparent Dissociation Constant (Kd) | 22 µM | The concentration of 8-Br-ATP required to dissociate 50% of the acto-HMM complex. |

Data sourced from a study on the interaction between actomyosin and 8-bromoadenosine triphosphate. nih.gov

Nucleic Acid Polymerase Interactions

Recognition in the Ribonucleic Acid Polymerase Reaction

The interaction of 8-Bromo-ATP with RNA polymerase has been a subject of study to understand the substrate specificity of the transcription process. Research on Escherichia coli RNA polymerase has shown that 8-Bromo-ATP acts as an inhibitor of RNA synthesis. nih.gov Studies investigating its effect on RNA synthesis on calf thymus DNA and on the abortive synthesis of di- and trinucleotides demonstrated that this ATP analogue inhibits these processes. nih.gov

Further findings indicate that 8-Bromo-ATP, along with another analogue, 8-oxy-ATP, are effective inhibitors, with 8-oxy-ATP showing greater inhibitory potential. nih.gov Crucially, neither of these analogues can function as a primer for transcription, nor can they substitute for ATP during the abortive initiation of pppApU synthesis. nih.gov This suggests that the modification at the C8 position of the adenine base interferes with the precise conformational and electronic requirements of the RNA polymerase active site for the initiation and elongation of the RNA strand. jenabioscience.comjenabioscience.commitegen.com

In studies with bovine poly(A) polymerase (PAP), a primer extension assay was used to examine substrate specificity. In the absence of natural ATP, 8-Br-ATP resulted in chain termination, indicating it can be incorporated but prevents further elongation of the RNA chain. nih.gov

Nucleoside Diphosphate (B83284) Kinase Reaction Substrate Properties

Nucleoside diphosphate kinase (NDPK) is a housekeeping enzyme responsible for catalyzing the transfer of the terminal phosphate from nucleoside triphosphates to nucleoside diphosphates, thereby maintaining the intracellular balance of nucleotides. ebi.ac.ukresearchgate.net The reaction typically uses ATP as the phosphate donor but is generally non-specific regarding the base of the diphosphate substrate. ebi.ac.uk

Chromatographic investigations have been conducted to determine the substrate properties of 8-Bromo-ATP in the NDPK reaction. jenabioscience.comjenabioscience.commitegen.com While detailed kinetic data from these early studies are limited in recent literature, the use of related compounds in modern research provides insight. For instance, 8-Br-cAMP has been utilized as a competitive inhibitor of NDPK in studies of cardiac adenylyl cyclase regulation, highlighting that modifications at the C8 position can influence binding to the NDPK active site. oup.comoup.com The general mechanism of NDPK involves a "ping-pong" catalytic cycle where a histidine residue in the active site is phosphorylated by the triphosphate donor. ebi.ac.uk The ability of 8-Bromo-ATP to act as a phosphate donor would depend on its affinity for the active site and the efficiency of the phosphoryl transfer to the catalytic histidine.

Molecular Basis for Nucleotide Selection

The ability of an enzyme to select a specific nucleotide is fundamental to its function and is determined by the intricate architecture of its active site. nih.govnih.gov The study of ATP analogues like 8-Bromo-ATP provides a molecular rationale for this selection process. scienceopen.comnih.gov

In many enzymes, the triphosphate moiety of ATP is a primary determinant for binding, often interacting with a conserved phosphate-binding loop (P-loop). nih.govnih.gov However, specificity is frequently conferred by interactions with the adenine base and the ribose sugar. The introduction of a bulky halogen atom at the C8 position, as in 8-Bromo-ATP, can significantly affect these interactions.

A study on the West Nile Virus (WNV) NS3 RNA helicase, an enzyme that hydrolyzes ATP, provides an excellent example. scienceopen.comnih.gov Researchers tested a variety of ATP analogues to probe the enzyme's active site. The data revealed that the enzyme's active site has high structural flexibility. scienceopen.comnih.gov

| Nucleotide Analogue | Relative Phosphohydrolase Specific Activity (Compared to ATP) |

| ATP | 1.00 |

| 8-bromo-ATP | 1.24 ± 0.20 |

| 2-amino-ATP | 1.03 ± 0.15 |

| 6-mercaptopurine-RTP | 1.22 ± 0.23 |

| N6-methyl-ATP | 0.43 ± 0.07 |

| ITP | 0.49 ± 0.03 |

| Data derived from studies on West Nile Virus NS3 RNA helicase. nih.gov |

Interestingly, the addition of a bromine substituent at the C8 position had almost no negative effect on the phosphohydrolysis activity; in fact, it was slightly higher than that of ATP. scienceopen.comnih.gov This suggests that the C8 position of the adenine base is likely solvent-exposed and not in close contact with functionally important amino acids in the WNV helicase active site. scienceopen.com

Conversely, in other enzymes, the C8 position is critical. In studies of RNA capping enzymes, a bromo group at the C8 position of GTP analogues was found to rescue the inhibition caused by a hydroxyl group at the same position, indicating that the nature of the substituent at C8 is crucial for substrate binding and catalysis. plos.org Similarly, for bovine poly(A) polymerase, molecular modeling showed that C8 modifications on ATP led to an increased distance between the 3'-hydroxyl of the RNA primer and the α-phosphate of the incoming nucleotide, making the conformation unfavorable for incorporation. nih.gov

These findings underscore that there is no universal rule for the effect of the C8-bromo modification. Instead, its impact is context-dependent, dictated by the specific topology and amino acid composition of the nucleotide-binding site of each enzyme. scienceopen.complos.org

Cellular and Subcellular Effects

Purinergic Signaling Pathway Modulation

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleosides and nucleotides like adenosine (B11128) and ATP. capes.gov.brnih.gov This system is crucial for regulating a vast array of physiological functions, including neurotransmission, immune responses, and vascular tone. ahajournals.orgexplorationpub.com 8-Br-ATP, as an ATP analogue, directly engages with and modulates components of this signaling cascade.

8-Br-ATP is recognized as a potent agonist for P2X purinoceptors, a family of ligand-gated ion channels. targetmol.com Its binding to these receptors initiates a conformational change that opens a channel permeable to cations, leading to cellular responses. For instance, studies on differentiating embryonic stem cells demonstrated that 8-Br-ATP, used as a P2X agonist, effectively triggered transient increases in intracellular calcium concentration ([Ca²⁺]i). nih.govresearchgate.net This influx of calcium is a hallmark of P2X receptor activation and serves as a critical second messenger in numerous cellular signaling events. researchgate.net

In addition to its effects on P2X receptors, 8-Br-ATP is also a known ligand for the P2Y2 receptor, a G protein-coupled receptor. jenabioscience.com The activation of P2Y2 receptors by nucleotides like ATP or UTP typically stimulates phospholipase C (PLC), which in turn mediates intracellular calcium release from internal stores. nih.govjci.org Research on bovine endometrial cells, which express high levels of P2Y2 receptor mRNA, shows that ATP induces pro-inflammatory responses, indicating a functional role for this receptor subtype in cellular activation. mdpi.com Similarly, in breast epithelial cells, ATP-activated P2Y2 receptors lead to a significant rise in intracellular Ca²⁺. biorxiv.org

Interactive Table 1: 8-Br-ATP Interaction with Purinergic Receptors

| Receptor Target | Receptor Family | Known Interaction | Primary Observed Effect | Reference |

|---|---|---|---|---|

| P2X Receptors | Ligand-gated ion channel | Agonist | Influx of extracellular calcium | targetmol.comnih.gov |

| P2Y2 Receptor | G protein-coupled receptor | Ligand | Mobilization of intracellular calcium | jenabioscience.comjci.org |

Beyond its direct action on P2 receptors, 8-Br-ATP has been described as an agonistic ligand, primarily for the A1 nucleoside receptor and with a lesser affinity for the A3 receptor. jenabioscience.com It is important to note that nucleoside triphosphate compounds like 8-Br-ATP can be converted by membrane-bound ectonucleotidases into their corresponding nucleosides. nih.govjenabioscience.com In this case, 8-Br-ATP would be metabolized to 8-Bromo-adenosine, which would then act as the ligand for the A1 and A3 adenosine receptors (P1 receptors).

Activation of the A1 receptor is often associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), a key signaling molecule. researchgate.netnih.gov A3 receptor activation is implicated in a variety of cellular responses, including robust anti-inflammatory effects and cardioprotection. nih.govmdpi.com

The interaction of 8-Br-ATP with multiple receptor types makes it a significant modulator of the purinergic signaling cascade. By directly activating P2X and P2Y2 receptors, it initiates rapid cellular responses through ion influx and second messenger mobilization. nih.govresearchgate.netjenabioscience.com This primary action can be followed by a secondary, more sustained modulation of cellular activity following its enzymatic degradation to 8-Bromo-adenosine. This nucleoside can then activate P1 receptors (A1 and A3), which often have opposing or complementary effects to P2 receptors. jenabioscience.com This dual-action potential allows 8-Br-ATP to influence the complex interplay between ATP- and adenosine-mediated signaling pathways that regulate cellular homeostasis and response to stimuli. nih.gov

Agonistic Ligand Properties for Nucleoside Receptors A1 and A3

Cellular Responses and Viability Studies

The modulation of purinergic signaling by 8-Br-ATP translates into significant effects on cellular behavior, ranging from cytotoxicity in cancer cells to the regulation of fundamental cellular processes.

8-Br-ATP has demonstrated notable cytotoxic effects against multiple myeloma (MM) cell lines. targetmol.com Research has established a half-maximal inhibitory concentration (IC₅₀) of 23.1 μM for 8-Br-ATP in these cells. targetmol.com In one study, treating MM 1.s cells with 8-Br-ATP at concentrations between 10 and 50 μM for five days resulted in a discernible decrease in cell viability. targetmol.com

The mechanism behind this cytotoxicity is likely analogous to that of similar 8-substituted adenosine analogues, such as 8-chloro-adenosine and 8-amino-adenosine, which are also toxic to MM cells. aacrjournals.orgaacrjournals.org This process generally involves the cellular uptake of the analogue and its subsequent phosphorylation to its triphosphate form. aacrjournals.org The accumulation of this modified triphosphate, such as 8-amino-ATP, leads to a significant depletion of the cell's endogenous ATP pools. aacrjournals.orgnih.gov This disruption is coupled with the inhibition of nucleic acid synthesis, particularly RNA synthesis, which ultimately drives the cell into apoptosis, or programmed cell death. aacrjournals.orgaacrjournals.orgnih.gov

Interactive Table 2: Cytotoxicity of 8-Br-ATP in Multiple Myeloma Cells

| Cell Line | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Multiple Myeloma | IC₅₀ | 23.1 μM | Not specified | targetmol.com |

| MM 1.s | Effect | Decreased cell viability | 10-50 μM, 5 days | targetmol.com |

As an ATP analogue, 8-Br-ATP can profoundly affect cellular processes and homeostasis. ATP is the fundamental energy currency of the cell, essential for maintaining ion gradients, powering enzymatic reactions, and supporting biosynthesis. alliedacademies.orgstudysmarter.co.uknih.gov The accumulation of an ATP analogue like 8-Br-ATP and the corresponding depletion of endogenous ATP can cripple the cell's energy-dependent activities, leading to a loss of homeostasis. aacrjournals.orgnih.gov

Key cellular processes are directly impacted. The inhibition of RNA synthesis, as seen with related compounds, represents a fundamental disruption of gene expression and protein production. aacrjournals.org Furthermore, the initiation of the apoptotic cascade is a terminal event that demonstrates a complete breakdown of normal cellular regulation. aacrjournals.org

However, the effects of activating these pathways are not universally cytotoxic and can be highly context-dependent. For example, in neuronal cells, the activation of P2Y2 receptors can inhibit apoptosis and promote cell survival through the activation of the ERK1/2 and Akt signaling pathways. jneurosci.org This highlights the diverse roles of purinergic signaling in different cell types, where the same stimulus can lead to opposing outcomes of cell death or survival.

Cytotoxic Effects in Specific Cell Lines (e.g., Multiple Myeloma Cells)

Interactions with Membrane Proteins and Transporters

8-Bromoadenosine (B559644) 5'-triphosphate (8-Br-ATP), a synthetic analog of adenosine triphosphate (ATP), plays a significant role in studying the interactions between nucleotides and various membrane proteins and transporters. ontosight.ai Its unique chemical structure, with a bromine atom at the 8th position of the adenine (B156593) ring, alters its electronic properties, influencing how it binds to and modulates the function of these cellular components. ontosight.ai

Role as a Substrate in ATP-Dependent Cellular Processes

8-Br-ATP serves as a substrate for a variety of enzymes that utilize ATP, enabling researchers to investigate ATP-dependent cellular functions. Its interaction with these enzymes, however, can differ significantly from that of the natural substrate, ATP.

One key area of investigation is its interaction with ATP-dependent transporters, which are crucial for moving substances across cellular membranes. nih.gov For instance, the ADP/ATP carrier (AAC), a protein in the inner mitochondrial membrane, is responsible for the exchange of ATP and ADP. acs.org While the direct use of 8-Br-ATP as a transport substrate by AAC is not extensively detailed, the study of ATP analogs is fundamental to understanding the mechanics of such transport proteins. acs.org

Furthermore, 8-Br-ATP has been instrumental in characterizing enzymes involved in nucleotide metabolism and signaling. For example, it has been used to determine the nucleotide substrate specificity of yeast poly(A) polymerase. caymanchem.com In studies of sarcoplasmic reticulum Ca2+-ATPase, 8-Br-ATP, like metal-free ATP, binds with high affinity to the catalytic site of the phosphorylated enzyme and accelerates its dephosphorylation. medchemexpress.comjenabioscience.com This highlights its role in probing the conformational changes and regulatory mechanisms of ATPases.

The interaction of 8-Br-ATP with various kinases and other ATP-dependent enzymes has also been a subject of research. It can act as a competitive inhibitor for some enzymes that use ATP as a substrate. ontosight.ai This inhibitory action allows for the detailed study of enzyme kinetics and the identification of structural requirements within the ATP-binding pocket. The table below summarizes the role of 8-Br-ATP as a substrate or modulator in selected ATP-dependent processes.

| Enzyme/Process | Organism/System | Role of 8-Br-ATP | Research Finding | Reference |

| Poly(A) Polymerase | Saccharomyces cerevisiae (yeast) | Substrate Analog | Used to determine nucleotide substrate specificity. caymanchem.com | caymanchem.com |

| Sarcoplasmic Reticulum Ca2+-ATPase | Rabbit | Modulator | Binds with high affinity to the phosphorylated enzyme and accelerates dephosphorylation. medchemexpress.comjenabioscience.com | medchemexpress.comjenabioscience.com |

| Myosin | Not Specified | ATP Analog | Used to characterize the interaction of myosin with ATP analogs having a syn conformation. jenabioscience.com | jenabioscience.com |

| RNA Polymerase | Escherichia coli | Substrate Analog | Affects RNA synthesis. jenabioscience.com | jenabioscience.com |

| Nucleoside-diphosphate kinase | Not Specified | Substrate | Investigated for its substrate properties in the kinase reaction. jenabioscience.com | jenabioscience.com |

Characterization of Ecto-Adenosine Triphosphatase Modulation

Ecto-adenosine triphosphatases (ecto-ATPases) are a group of enzymes located on the cell surface that hydrolyze extracellular ATP and other nucleotides. benthamopen.com This process is crucial for regulating purinergic signaling, which is involved in a multitude of physiological processes. benthamopen.com 8-Br-ATP has been utilized as a tool to characterize the activity and modulation of these important enzymes.

Studies have shown that 8-Br-ATP can interact with ecto-ATPases, although its effects can vary depending on the specific enzyme and tissue type. For instance, research on human blood cells has helped to characterize ecto-ATPase activity and its physiological role, such as in platelet aggregation. jenabioscience.com The hydrolysis of extracellular ATP by ecto-ATPases to ADP and AMP generates protons and phosphate (B84403) groups, which can act as a pH buffer. plos.org This modulation of the extracellular environment can, in turn, affect the function of nearby ion channels and receptors. plos.org

The following table details research findings on the modulation of ecto-adenosine triphosphatases and related purinergic signaling by 8-Br-ATP.

| System | Effect of 8-Br-ATP | Key Finding | Reference |

| Human Blood Cells | Characterization of ecto-ATPase | Used in studies to understand the physiological role of ecto-ATPase on human blood cells. jenabioscience.com | jenabioscience.com |

| Rat Urinary Bladder | P2X-purinoreceptor Agonist | Acts as an agonist at P2X receptors, which are modulated by ecto-ATPase activity. jenabioscience.com | jenabioscience.com |

| Chick Skeletal Muscle | Receptor Agonist | Interacts with a receptor highly specific for extracellular ATP, the levels of which are controlled by ecto-ATPases. jenabioscience.com | jenabioscience.com |

Receptor Pharmacology and Ligand Interactions

Purinergic Receptor Agonism and Affinity Profiling

8-Bromo-ATP (8-Br-ATP), a derivative of adenosine (B11128) triphosphate modified at the C-8 position of the adenine (B156593) ring, demonstrates a complex profile of activity at purinergic receptors. Its interactions are not uniform across the various receptor subtypes, exhibiting a range of effects from agonism to antagonism depending on the specific receptor and tissue type under investigation.

8-Br-ATP acts as a ligand for several subtypes of extracellular ATP receptors, known as P2 receptors. However, its affinity and efficacy vary significantly. Research has characterized 8-Br-ATP as a ligand for both P2X and P2Y receptor families. jenabioscience.com

Specifically, it is identified as an agonist at the P2Y₂ receptor, with a reported EC₅₀ of 23.0 μM. nih.gov In contrast, its activity at the P2Y₁ receptor is substantially weaker; it is characterized as a poor P2Y₁ agonist, being 17 times less potent than ATP itself. acs.org In studies on differentiating embryonic stem cells, 8-Br-ATP was used as a P2X agonist, where it was shown to transiently increase intracellular calcium concentrations. nih.gov However, in other experimental models, such as developing chick skeletal muscle, 8-Br-ATP acts as a weak antagonist of ATP-induced responses. umich.edu This variability highlights that the bromine substitution at the C-8 position significantly alters the molecule's interaction with the ATP binding pockets of different receptor subtypes.

Table 1: Activity Profile of 8-Br-ATP at Select Purinergic Receptors

| Receptor Subtype | Reported Activity | Reference |

|---|---|---|

| P2Y₁ | Poor Agonist | acs.org |

| P2Y₂ | Agonist (EC₅₀ = 23.0 μM) | nih.gov |

| P2X | Ligand / Agonist | jenabioscience.comnih.gov |

The functional consequences of 8-Br-ATP's receptor interactions have been observed in isolated tissue preparations. P2X receptor agonists are known to induce contractions in various smooth muscle tissues, such as the murine detrusor. physiology.org In line with its role as a P2X agonist in some systems, 8-Br-ATP was found to trigger transient increases in intracellular calcium in embryonic stem cells, a key step preceding cellular contraction. nih.gov

Conversely, in studies of developing chick skeletal muscle, 8-Br-ATP was shown to be a weak antagonist of the excitatory responses activated by ATP, suggesting an inhibitory role in this context. umich.edu In guinea-pig ileum, the contraction mediated by P2 agonists involves different receptor subtypes, with P2Y-like receptors on smooth muscle and P2X receptors on cholinergic nerve terminals playing roles. nih.gov The specific action of 8-Br-ATP in inducing or inhibiting contraction is therefore highly dependent on the tissue and the specific complement of P2 receptor subtypes expressed.

Specificity for Extracellular Adenosine Triphosphate Receptors

Comparative Receptor Binding Studies

To understand the structure-activity relationship of purinergic receptor ligands, 8-Br-ATP has been evaluated in comparative studies against ATP and other synthetic derivatives. These studies are crucial for mapping the ligand-binding domains of P2 receptors.

Radioligand binding assays have provided quantitative data on how modifications to the ATP molecule affect its affinity for purinoceptors. A study on P2X-purinoceptors in the rat urinary bladder demonstrated that modifications at the C-8 position of the purine (B94841) base, such as in 8-Br-ATP, generally reduce binding affinity. nih.govnih.gov Specifically, 8-bromo-ATP showed an 8.9-fold decrease in affinity for [³H]-α,β-methylene ATP binding sites compared to unmodified ATP. nih.govnih.gov

This contrasts sharply with other modifications. For instance, substituting an ionized oxygen on the gamma-phosphate with sulfur (to create ATPγS) led to a massive 5623-fold increase in affinity. nih.gov Similarly, modifications at the C-2 position of the adenine ring can greatly increase affinity. nih.govnih.gov At the P2Y₁ receptor, C-8 substitutions like 8-Br-ATP result in ineffective compounds, with 8-Br-ATP being 17 times less potent than ATP, whereas C-2 substituted derivatives can be three to four orders of magnitude more potent than ATP. acs.org

Table 2: Comparative Affinity and Potency of ATP Derivatives

| Compound | Receptor Target | Relative Affinity/Potency Compared to ATP | Reference |

|---|---|---|---|

| 8-Bromo-ATP | P2X (rat urinary bladder) | 8.9-fold decrease in affinity | nih.govnih.gov |

| 8-Bromo-ATP | P2Y₁ | 17-fold less potent | acs.org |

| N⁶-methyl-ATP | P2X (rat urinary bladder) | 2.8-fold decrease in affinity | nih.govnih.gov |

| ATPγS | P2X (rat urinary bladder) | 5623-fold increase in affinity | nih.gov |

The field of purinergic signaling distinguishes between P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. physiology.orgguidetopharmacology.org The use of specific synthetic analogues like 8-Br-ATP has been instrumental in characterizing these distinct receptor families.

Extracellular ATP can be degraded by ecto-nucleotidases to adenosine, which then acts on P1 receptors. physiology.orgmdpi.com This metabolic pathway can complicate the interpretation of ATP's effects. Therefore, studying compounds like 8-Br-ATP, which have their own unique P2 receptor activity profile, helps to isolate the effects mediated directly by nucleotide receptors from those mediated by adenosine. The fact that 8-Br-ATP displays a specific (though varied) pattern of activity at P2X and P2Y receptors jenabioscience.comnih.govacs.org—a pattern distinct from that of adenosine agonists at P1 receptors—reinforces the existence of separate receptor systems for nucleotides and nucleosides. physiology.orgfrontiersin.org Desensitization studies, where prolonged exposure to one agonist selectively reduces the response to it but not to another, have been used to functionally distinguish between receptor types, such as those for ATP and UTP, further solidifying the concept of multiple, distinct purinergic receptors. nih.gov

Methodological Applications in Biochemical Research

Resolution of Adenosine (B11128) Triphosphate-Site Binding Effects

8-Br-ATP sodium salt serves as a critical tool for elucidating the binding effects at the ATP sites of enzymes and receptors. sigmaaldrich.comsigmaaldrich.com The substitution of a bromine atom at the C-8 position of the adenine (B156593) base alters the molecule's electronic properties and, crucially, influences its preferred conformation around the glycosidic bond. ontosight.aibiolog.de This steric and electronic perturbation allows researchers to probe the specific requirements of an ATP-binding pocket.

By comparing the binding affinity and functional effects of 8-Br-ATP with that of natural ATP, scientists can infer the topology of the nucleotide-binding site. For instance, a significant decrease in affinity for 8-Br-ATP compared to ATP suggests that the C-8 position of the adenine ring is in close contact with the protein and that the binding site cannot accommodate the larger bromine atom.

Research on purinergic receptors provides a clear example of this application. In studies on P2X purinoceptors in the rat urinary bladder, modifications to the purine (B94841) base, including the C-8 position, generally led to a reduction in binding affinity compared to ATP. nih.gov Specifically, 8-Br-ATP showed an 8.9-fold decrease in affinity for these receptors. nih.gov Similarly, for the P2Y1 receptor, 8-Br-ATP has been characterized as a poor agonist, being 17 times less potent than ATP. acs.org This indicates that the space around the C-8 position in the binding sites of these receptors is sterically constrained.

| Receptor | Organism/System | Relative Potency/Affinity of 8-Br-ATP vs. ATP | Reference |

|---|---|---|---|

| P2X Purinoceptor | Rat Urinary Bladder | 8.9-fold decrease in affinity | nih.gov |

| P2Y1 Receptor | Turkey Erythrocyte Membranes | 17-fold less potent | acs.org |

Applications in Fluorescence Spectroscopy

Fluorescence spectroscopy is a technique used to analyze molecular events and environments through the emission of light from fluorescent molecules, or fluorophores. core.ac.ukwikipedia.orghoriba.com In protein biochemistry, the intrinsic fluorescence of tryptophan residues is often used to report on conformational changes or ligand binding. jove.complos.org The properties of 8-Br-ATP make it particularly useful in fluorescence-based assays.

A notable application of 8-Br-ATP is in fluorescence quenching experiments, specifically targeting tryptophan residues in ATPases. medchemexpress.comtargetmol.com Fluorescence quenching is a process that decreases the intensity of fluorescence emission. acs.org One mechanism is collisional quenching, where the excited fluorophore is deactivated upon contact with another molecule, known as a quencher. Heavy atoms like bromine are effective collisional quenchers.

When 8-Br-ATP binds to the catalytic site of an ATPase, the bromine atom can come into close proximity with tryptophan residues located within or near the ATP-binding pocket. medchemexpress.comtargetmol.com This proximity allows the heavy bromine atom to quench the intrinsic fluorescence of these specific tryptophans upon their excitation. medchemexpress.comtargetmol.com This selective quenching provides a powerful tool for researchers. By monitoring the decrease in tryptophan fluorescence, one can directly study the binding of the nucleotide to the enzyme's active site. medchemexpress.comtargetmol.com

This method was instrumental in studies of sarcoplasmic reticulum Ca2+-ATPase. jenabioscience.com Research showed that metal-free ATP and 8-Br-ATP bind with high affinity to the catalytic site of the phosphorylated enzyme. jenabioscience.com The ability of 8-Br-ATP to selectively quench nearby tryptophan residues facilitates precise measurements of binding events and associated conformational changes that are directly linked to the enzyme's catalytic cycle. medchemexpress.comtargetmol.comnih.gov

Receptor Mapping Methodologies

The fixed conformation of 8-Br-ATP is a key feature exploited in receptor mapping studies. biolog.de The bulky bromine atom at the C-8 position forces the adenine base into a syn conformation with respect to the ribose sugar, in contrast to ATP which predominantly exists in an anti conformation. This makes 8-Br-ATP an analog with a changed syn/anti ratio, which is useful for mapping the structural and conformational requirements of a receptor's binding site. biolog.de

If a receptor or enzyme shows a high affinity for 8-Br-ATP, it implies that its binding pocket can accommodate the nucleotide in the syn conformation. Conversely, low affinity suggests a preference for the anti conformation and that the binding site cannot easily accommodate the syn form. biolog.de This approach has been used to characterize the interaction of myosin with ATP analogs and to map the ATP binding site of type II calmodulin-dependent protein kinase. biolog.de In studies of P2X receptors, the reduced affinity for 8-Br-ATP helped to establish that the binding site is better suited for nucleotides in the anti conformation. nih.gov

Investigation of Adenosine Triphosphate-Dependent Biological Processes

8-Br-ATP is widely used as a substitute for or competitor of ATP to investigate a variety of biological processes that depend on ATP hydrolysis or binding. elifesciences.orguchicago.eduaacrjournals.org

One significant area of application is in the study of nucleic acid polymerases. In studies of Saccharomyces cerevisiae poly(A) polymerase, 8-Br-ATP was not incorporated into the growing RNA chain, and its presence led to a substantial reduction in the length of the poly(A) tail synthesized in the presence of natural ATP. nih.gov This inhibitory effect suggests that the enzyme's active site cannot properly handle the C-8 modified nucleotide, providing insight into the substrate specificity of the polymerase. nih.govcaymanchem.com Similarly, 8-Br-ATP was found to be an inhibitor of RNA synthesis by E. coli RNA polymerase. nih.gov

Another key application is in the study of ATP-gated ion channels and other purinergic receptors. frontiersin.orgfrontiersin.org As an agonist of P2X receptors, 8-Br-ATP can be used to induce channel opening and subsequent physiological responses, such as muscle contraction or increases in intracellular calcium. caymanchem.comnih.govresearchgate.net For example, it induces contraction in isolated guinea pig bladder strips and transiently increases intracellular calcium in differentiating embryonic stem cells. caymanchem.comnih.govresearchgate.net

Furthermore, 8-Br-ATP has been instrumental in dissecting the catalytic cycle of enzymes like Ca2+-ATPase from the sarcoplasmic reticulum. Studies have shown that 8-Br-ATP, even in the absence of divalent cations, binds with high affinity to the phosphorylated enzyme and can accelerate its dephosphorylation by a factor of two to three. medchemexpress.comtargetmol.comjenabioscience.com This finding helps to isolate and characterize specific steps in the enzyme's reaction cycle. jenabioscience.com

| Enzyme/Process | Organism/System | Observed Effect of 8-Br-ATP | Reference |

|---|---|---|---|

| Poly(A) Polymerase | Saccharomyces cerevisiae | Inhibition of poly(A) tail synthesis; no primer extension | nih.gov |

| RNA Polymerase | Escherichia coli | Inhibition of RNA and di-/trinucleotide synthesis | nih.gov |

| Ca2+-ATPase | Sarcoplasmic Reticulum | Accelerates dephosphorylation of the phosphorylated enzyme | medchemexpress.comtargetmol.comjenabioscience.com |

| P2X Receptor Activation | Guinea Pig Bladder | Agonist; induces contraction | caymanchem.com |

| AMP Deaminase | Yeast | Alternative substrate; used to study kinetic isotope effects | mdpi.com |

Synthesis and Analog Development

Synthetic Methodologies for 8-Bromoadenosine (B559644) Nucleotides

The introduction of a bromine atom at the C-8 position of the purine (B94841) ring is a key step in synthesizing 8-Br-ATP and related nucleotides.

Direct bromination of the adenine (B156593) nucleotide core is a widely employed and versatile method. researchgate.netrsc.org This approach involves treating the starting nucleotide, such as Adenosine (B11128) 5'-monophosphate (AMP), with a brominating agent. A common procedure utilizes bromine water as the reagent, often conducted in a buffered or alkaline solution to facilitate the reaction. researchgate.net For instance, Adenosine 5'-monophosphate (AMP) disodium (B8443419) salt can be dissolved in a dilute sodium hydroxide (B78521) solution, to which bromine water is added. The reaction proceeds over several hours at room temperature to yield 8-bromoadenosine 5'-monophosphate. rsc.org

Another established protocol involves the use of bromine in a 1 M sodium acetate (B1210297) buffer (pH 4.0). acs.org This method has been successfully applied to the synthesis of 8-bromoadenosine from adenosine, achieving yields of around 59%. acs.org The direct bromination of AMP can be followed by subsequent chemical or enzymatic steps to convert the resulting 8-bromo-AMP into the corresponding diphosphate (B83284) (8-Br-ADP) and triphosphate (8-Br-ATP) forms. nih.gov For example, the conversion of the monophosphate derivative to the di- or triphosphate can be achieved through direct phosphate (B84403) condensation using reagents like carbonyl di-imidazole. nih.gov

| Starting Material | Brominating Agent & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Adenosine 5'-monophosphate (A5'P) disodium salt | Bromine water in 0.1N-NaOH solution, 20°C for 3.5 hr, then room temp for 7 hr | 8-bromoadenosine 5'-monophosphate | 81% | rsc.org |

| Adenosine | Br₂ in 1 M sodium acetate buffer (pH 4.0) and H₂O, stirred at room temperature overnight | 8-bromoadenosine | 59% | acs.org |

| Adenine Nucleotides | Bromine-water in alkaline or buffer solution | 8-bromoadenosine 2'-, 3'- & 5'-monophosphate, 5'-di- and tri-phosphate | Not specified | researchgate.net |

| AMP | Direct bromination (details not specified), followed by phosphate condensation with carbonyl di-imidazole | 8-(6-aminohexyl)amino-ATP (after subsequent steps) | Not specified | nih.gov |

Derivatization for Structure-Activity Relationship Studies

The bromine atom at the C-8 position is a chemically useful leaving group, making 8-Br-ATP and its precursors ideal starting structures for synthesizing a wide array of modified analogs for structure-activity relationship (SAR) studies.

8-Bromoadenosine and its phosphorylated derivatives serve as key intermediates for introducing various functional groups at the C-8 position. This allows researchers to systematically alter the steric, electronic, and hydrophobic properties of the molecule and study the resulting effects on biological activity.

One common derivatization strategy is nucleophilic substitution, where the bromine atom is displaced by other moieties. For example, 8-bromo-AMP has been reacted with 1,6-diaminohexane to displace the halogen and attach a hexamethylene spacer arm, creating 8-(6-aminohexyl)amino-AMP. nih.gov This derivative was then converted to the triphosphate form for use in affinity chromatography. nih.gov In another approach, 8-bromoadenosine was treated with thiourea (B124793) and then alkylated with 1-bromobutane (B133212) to generate 8-butylthioadenosine, a precursor for synthesizing potent ectonucleotidase inhibitors like 8-BuS-ATP. acs.orgnih.gov

Furthermore, 8-bromo-2′-deoxyadenosine is a versatile starting material for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This has been used to synthesize 8-alkyne-modified 2′-deoxyadenosine triphosphates by coupling the brominated nucleoside with terminal alkynes. mdpi.com

| 8-Bromo Precursor | Reaction / Reagents | Derivative Class | Specific Product Example | Reference |

|---|---|---|---|---|

| 8-bromo-AMP | Nucleophilic substitution with 1,6-diaminohexane | 8-Alkylamino-AMP | 8-(6-aminohexyl)amino-AMP | nih.gov |

| 8-bromoadenosine | Nucleophilic substitution with thiourea, followed by alkylation with 1-bromobutane | 8-Alkylthio-adenosine | 8-butylthioadenosine | acs.org |

| 8-bromo-2′-deoxyadenosine | Sonogashira cross-coupling with 4-phenyl-1-butyne | 8-Alkyne-modified dATP | 8-[4-Phenyl-but-1-yne-1-yl]-2′-deoxyadenosine triphosphate | mdpi.com |

| 8-bromoadenosine | Nucleophilic substitution with 1-butanethiol (B90362) in the presence of sodium methylate | 8-Alkylthio-adenosine | 8-butylthioadenosine | acs.org |

Modifications at the C-8 position of the adenine ring profoundly influence the biological activity of ATP analogs by altering their shape, conformation, and interaction with target proteins. The substitution at this position restricts the rotation around the glycosidic bond, locking the molecule into a specific conformation (syn or anti), which can dramatically affect recognition by enzymes and receptors. nih.gov

Studies on various 8-substituted ATP analogs have revealed significant changes in their biochemical functions compared to native ATP. For instance, while ATP itself induces phenomena like the initial phosphate burst in myosin ATPase activity and myofibrillar contraction, 8-substituted ATP analogs generally fail to do so. nih.gov Similarly, 8-Br-ATP was found to be a less effective inhibitor of RNA synthesis by E. coli RNA polymerase than 8-oxy-ATP, and neither analog could replace ATP in the initiation of transcription. nih.gov

The nature of the substituent at the C-8 position is critical. Replacing the bromine with an azido (B1232118) group (8-azido-ATP) creates a photoaffinity label that, when modifying cytochrome c oxidase, significantly reduces the enzyme's electron-transfer rate and binding affinity for cytochrome c. nih.gov In studies of 2-5A, an antiviral oligoadenylate, complete bromination of the adenine rings resulted in a 20- to 70-fold reduction in the biological activity of the corresponding di- and triphosphates. nih.gov However, this same modification led to enhanced activity in the 5'-monophosphate form. nih.gov The introduction of an amino group at the C-8 position (8-amino-ATP) results in a potent transcription inhibitor that also depletes intracellular ATP pools. nih.gov

| C-8 Substituted Analog | Biological System / Target | Observed Effect | Reference |

|---|---|---|---|

| 8-Br-ATP | E. coli RNA polymerase | Inhibits RNA and di- and trinucleotide synthesis; less effective than 8-oxy-ATP. | nih.gov |

| 8-Br-ATP | Purinergic P2X receptor | Acts as an agonist, but with a potency only 0.19-fold that of ATP. | caymanchem.com |

| Various 8-substituted NTPs | Actomyosin (B1167339) system | Did not cause initial Pi burst, actin activation of myosin NTPase, or myofibrillar contraction. | nih.gov |

| 8-azido-ATP | Cytochrome c oxidase | Modification reduced intracomplex electron-transfer rate by 50% and the association constant by 44%. | nih.gov |

| 8-amino-adenosine (metabolized to 8-amino-ATP) | Multiple myeloma cells | Inhibits transcription through multiple mechanisms, including termination and competition with ATP. | nih.gov |

| Oligo(8-bromoadenylates) 5'-triphosphate | 2-5A-dependent endonuclease system | 70-fold reduction in biological activity compared to the non-brominated 2-5A trimer. | nih.gov |

Advanced Research Directions and Future Perspectives

Unexplored Molecular Targets and Interaction Mechanisms

While 8-Br-ATP has been used to characterize a range of proteins, many potential molecular targets remain to be investigated. Its established interactions provide a roadmap for identifying novel protein partners and elucidating complex biological mechanisms.

The primary interaction mechanism of 8-Br-ATP stems from its fixed syn-conformation. biolog.de This has been instrumental in mapping the adenosine (B11128) 5'-triphosphate binding sites of enzymes like type II calmodulin-dependent protein kinase and myosin. biolog.de For other enzymes, such as various polymerases, this conformation is disruptive. Studies on Saccharomyces cerevisiae and mammalian poly(A) polymerases show that 8-halogenated ATP analogs are poorly incorporated into growing RNA chains and act as chain terminators. biolog.denih.gov The proposed mechanism involves the C8-substitution favoring a C-2'-endo ribose pucker, which is structurally incompatible with the C-3'-endo conformation required for a standard A-form RNA helix, thereby inhibiting further nucleotide addition. nih.gov Similarly, 8-Br-ATP inhibits RNA synthesis by E. coli RNA polymerase. nih.gov

Future research can extend this knowledge to a host of unexplored ATP-dependent enzymes. Pathogen-specific kinases, such as glycerol (B35011) kinase in Trypanosoma cruzi, represent a promising area, especially given that related brominated purine (B94841) nucleosides have shown activity. Many helicases and other DNA/RNA-modifying enzymes whose activities are tightly coupled to ATP binding and hydrolysis could be investigated to see if their function is modulated by the syn-conformation. Furthermore, complex allosterically regulated enzymes like ribonucleotide reductase, which feature intricate ATP/dATP binding sites that control activity, could be probed with 8-Br-ATP to dissect their regulatory mechanisms.

Table 1: Known and Potential Molecular Targets for 8-Br-ATP

| Category | Protein Target | Known or Potential Interaction | Reference(s) |

|---|---|---|---|

| Known Targets | P2X Purinoceptors | Agonist activity | sigmaaldrich.commedchemexpress.com |

| Sarcoplasmic Reticulum Ca2+-ATPase | Binds to catalytic site, accelerates dephosphorylation | medchemexpress.comjenabioscience.com | |

| Myosin | Used to map ATP binding site (syn-conformation) | biolog.de | |

| Type II Calmodulin-Dependent Protein Kinase | Used to map ATP binding site | biolog.de | |

| Poly(A) Polymerase (Yeast, Mammalian) | Poor substrate, inhibitor, chain terminator | biolog.denih.gov | |

| E. coli RNA Polymerase | Inhibits RNA and di-/trinucleotide synthesis | nih.gov | |

| Potential Unexplored Targets | Pathogen-Specific Kinases (e.g., Trypanosoma kinases) | Potential for selective inhibition based on ATP-binding site conformation. | |

| DNA/RNA Helicases | Potential modulation of unwinding activity by forcing a syn-conformation. | nih.gov | |

| Ribonucleotide Reductase (RNR) | Potential tool to dissect complex allosteric regulation at activity sites. |

Novel Applications in Cellular and Enzyme Kinetics

The established kinetic effects of 8-Br-ATP on various enzymes lay the groundwork for its use in more sophisticated kinetic studies. Its role as an agonist, inhibitor, or modulator can be leveraged to dissect complex biological processes.

8-Br-ATP is a known agonist for P2X purinoceptors and enhances the rate of dephosphorylation of sarcoplasmic reticulum Ca2+-ATPase. medchemexpress.comjenabioscience.com Conversely, it acts as an inhibitor and chain-terminator for poly(A) polymerase, effectively halting polyadenylation. nih.gov This dual functionality makes it a versatile tool for kinetic analysis.

Table 2: Summary of Kinetic Effects of 8-Br-ATP on Various Enzymes

| Enzyme | Organism/System | Kinetic Effect of 8-Br-ATP | Reference(s) |

|---|---|---|---|

| P2X Purinoceptor | Guinea Pig Bladder | Agonist, induces contraction | medchemexpress.com |

| Sarcoplasmic Reticulum Ca2+-ATPase | Not specified | Binds with high affinity, accelerates dephosphorylation 2-3 fold | medchemexpress.com |

| Poly(A) Polymerase | Saccharomyces cerevisiae | Chain termination and inhibition | biolog.de |

| Mammalian Poly(A) Polymerase | Bovine | Inhibition and chain termination | nih.gov |

Novel applications in kinetics could involve using 8-Br-ATP to study the intricate chemo-mechanical cycles of motor proteins. By comparing activity with ATP versus 8-Br-ATP, researchers could determine which steps of the cycle are sensitive to the nucleotide's conformation. In cellular studies, the cytotoxicity of 8-Br-ATP towards multiple myeloma cells (IC₅₀ = 23.1 μM) opens avenues for kinetic studies of cell death pathways induced by this compound. medchemexpress.com It can be employed in high-throughput screening campaigns as a competitive ligand to discover novel inhibitors for its known targets. Such screens could identify new drug leads for cancers or inflammatory conditions where purinergic signaling is dysregulated.

Integration with Emerging Research Methodologies

The true future potential of 8-Br-ATP lies in its integration with powerful, modern research methodologies that can provide unprecedented insight into molecular function.

Cryo-Electron Microscopy (Cryo-EM): High-resolution structural biology increasingly relies on cryo-EM to visualize macromolecules in multiple functional states. A major challenge is preparing biochemically homogenous samples. ATP analogs are essential tools for "trapping" ATPases and other enzymes in specific, stable conformational states (e.g., pre-hydrolysis or inhibitor-bound). mdpi.combiorxiv.org 8-Br-ATP, with its high affinity for certain enzymes and its ability to lock them in a defined syn-bound state, is an ideal candidate for these experiments. medchemexpress.comjenabioscience.com Its application could allow for the successful structural determination of previously intractable enzyme-substrate complexes, providing snapshots of catalytic intermediates of enzymes like the Na+,K+-ATPase. pnas.org

Single-Molecule Studies: Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and optical or magnetic tweezers allow for the real-time observation of enzyme dynamics. nih.govbiorxiv.org Integrating 8-Br-ATP into these assays can reveal how the syn-conformation of the bound nucleotide affects the conformational changes, subunit rotations, and translocation of motor proteins and polymerases. nih.govnih.gov For example, one could directly measure how 8-Br-ATP binding alters the stepping mechanism of a kinesin motor or the assembly and disassembly of large protein complexes on DNA. biorxiv.org

Chemical Proteomics: Unbiased, proteome-wide methods for identifying drug targets are revolutionizing pharmacology. While 8-Br-ATP is not intrinsically "clickable" for standard activity-based protein profiling, it can be powerfully applied in competitive assays. By competing against a broad-spectrum, clickable ATP probe, 8-Br-ATP could be used to identify all proteins in a cell that preferentially bind the syn-conformation of ATP. Furthermore, techniques like the Cellular Thermal Shift Assay (CETSA) or Target Identification by Ligand Stabilization (TILS), which identify protein targets by observing their increased thermal stability upon ligand binding, are perfectly suited for a molecule like 8-Br-ATP. researchgate.net This approach could lead to the discovery of entirely new and unexpected cellular targets for this ATP analog.

常见问题

Basic Research Questions

Q. What are the critical considerations for handling and storing 8Br-ATP sodium salt to maintain stability in experimental workflows?

- Methodological Answer : 8Br-ATP sodium salt is hygroscopic and sensitive to hydrolysis. Store lyophilized forms in airtight containers at -20°C, protected from humidity. Reconstitute in nuclease-free water (pH 7.0–8.5) and aliquot to avoid freeze-thaw cycles. UV spectrophotometry (λmax ~271 nm) is recommended for quantifying concentration, with ε values adjusted for salt-specific absorption .

Q. How can researchers verify the purity of 8Br-ATP sodium salt prior to use in enzymatic assays?

- Methodological Answer : Use reverse-phase HPLC with UV detection (264–271 nm) to assess purity. Traces of fluorescent impurities, common in nucleotide synthesis, can be removed via additional purification steps such as ion-exchange chromatography. Cross-validate purity using mass spectrometry (MS) to confirm molecular weight and detect degradation products .

Q. What buffer systems are compatible with 8Br-ATP sodium salt in polymerase chain reaction (PCR) or reverse transcription applications?

- Methodological Answer : Optimize buffer pH to 8.5 ± 0.2 (Tris-HCl or similar) to match the salt’s stability profile. Avoid high concentrations of divalent cations (e.g., Mg²⁺ > 3 mM), which may precipitate the sodium salt. For qPCR, validate compatibility with heat-stable polymerases (e.g., Taq) using controlled spike-in experiments .

Advanced Research Questions

Q. How do researchers address discrepancies in kinetic data when using 8Br-ATP sodium salt as a substrate in ATP-dependent enzyme assays?

- Methodological Answer : Contradictions in Michaelis-Menten kinetics (e.g., reduced Vmax) may arise from residual impurities or altered enzyme binding due to bromine substitution. Include negative controls (e.g., reactions without enzyme) and parallel assays with native ATP. Use isothermal titration calorimetry (ITC) to compare binding affinities and assess steric hindrance introduced by the bromine group .

Q. What strategies mitigate batch-to-batch variability in 8Br-ATP sodium salt for reproducible in vitro transcription studies?

- Methodological Answer : Source ultra-pure, enzymatically synthesized batches with certificates of analysis (CoA) detailing endotoxin levels and residual solvent content. Pre-screen batches using a standardized luciferase-based ATP activity assay to confirm functional consistency. Normalize data using internal reference standards (e.g., unmodified ATP controls) .

Q. How can researchers optimize 8Br-ATP sodium salt incorporation into DNA for photo-crosslinking or structural studies?

- Methodological Answer : Use Klenow fragment (exo⁻) or T7 RNA polymerase, which tolerate bulky substitutions. Titrate 8Br-ATP concentrations (10–50 μM) against dNTPs to balance incorporation efficiency and product yield. Post-synthesis, validate crosslinking efficiency via PAGE under UV irradiation (254 nm) and MS to confirm adduct formation .

Q. What analytical approaches resolve ambiguities in quantifying 8Br-ATP sodium salt in complex biological matrices (e.g., cell lysates)?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-ATP) to correct for matrix effects. For low-abundance detection, pre-concentrate samples using solid-phase extraction (C18 columns) and optimize mobile phases (e.g., ammonium acetate/acetonitrile) to enhance ionization .

Data Interpretation and Troubleshooting

Q. Why might fluorescence-based assays using 8Br-ATP sodium salt yield inconsistent signal-to-noise ratios?

- Methodological Answer : Bromine’s electron-withdrawing properties may quench fluorophore signals (e.g., SYBR Green). Validate assays with alternative detection methods (e.g., radioisotope labeling with ³²P-ATP). Alternatively, optimize fluorophore choice (e.g., ATTO dyes with red-shifted emission) to minimize interference .

Q. How should researchers adjust protocols when 8Br-ATP sodium salt exhibits reduced solubility in high-salt buffers?

- Methodological Answer : Pre-dissolve the compound in low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 8.0) before adding to high-salt reaction mixtures. Centrifuge at 12,000 × g for 5 minutes to remove undissolved particulates. Monitor solubility via dynamic light scattering (DLS) if precipitate formation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。